4-Methyl-2-(m-tolyl)pyrrolidine
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Overview
Description
4-Methyl-2-(m-tolyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the 4-position and a m-tolyl group at the 2-position. Pyrrolidine derivatives are widely recognized for their biological activity and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(m-tolyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-(m-tolyl)butanal with ammonia or an amine under acidic conditions to form the pyrrolidine ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(m-tolyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(m-tolyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-(m-tolyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
2-(m-Tolyl)pyrrolidine: Lacks the methyl group at the 4-position.
4-Methylpyrrolidine: Lacks the m-tolyl group at the 2-position.
Uniqueness
4-Methyl-2-(m-tolyl)pyrrolidine is unique due to the presence of both the methyl and m-tolyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
UDYKJMKVFSVWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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